molecular formula C20H20N2O6S B3658688 [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate

Cat. No.: B3658688
M. Wt: 416.4 g/mol
InChI Key: SRASUXKIGKEMPT-UHFFFAOYSA-N
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Description

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Nitrobenzoate Core: The starting material, 2-nitrobenzoic acid, is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-nitrobenzoate.

    Introduction of the Morpholine Group: The ester is then reacted with morpholine-4-carbothioyl chloride under basic conditions to introduce the morpholine-4-carbothioyl group.

    Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-amino-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and ethanol.

Scientific Research Applications

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine-4-carbothioyl group may also play a role in binding to proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: can be compared with similar compounds such as:

    [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-aminobenzoate:

The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-2-27-18-13-14(19(29)21-9-11-26-12-10-21)7-8-17(18)28-20(23)15-5-3-4-6-16(15)22(24)25/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRASUXKIGKEMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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